molecular formula C10H17NO5 B2930836 (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid CAS No. 1932299-93-8

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid

Cat. No. B2930836
CAS RN: 1932299-93-8
M. Wt: 231.248
InChI Key: ZGLWUVSYEVUTKH-ZETCQYMHSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid, also known as Boc-3-hydroxyoxetan-2-carboxylic acid, is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule is a derivative of oxetan-3-ol, a cyclic ether with a three-membered ring structure. The synthesis of this compound involves the use of various chemical reagents and techniques, which will be discussed in The scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.

Scientific Research Applications

Synthesis of Complex Molecules

  • Building Blocks for Combinatorial Synthesis : The synthesis of protected aldehyde building blocks, such as (RS)-3'-tert-butoxycarbonyl-perhydro-1', 3'-oxazine-2'-yl acetic acid, demonstrates the utility of tert-butoxycarbonyl-protected compounds in generating novel peptide isosteres. These building blocks are utilized in solid-phase synthesis, allowing for the introduction of various side chains and enabling a broad range of nucleophilic reactions (Groth & Meldal, 2001).

Mechanistic Insights in Organic Synthesis

  • C-Alkylation of Peptides : Research on the N-(tert-butoxy)carbonyl-protected peptides containing aminomalonate and (amino)(cyano)acetate residues explores the C-alkylation under basic conditions. This work showcases the versatility of tert-butoxycarbonyl-protected amino acids in peptide synthesis, allowing for modifications that introduce novel functionalities into peptide backbones (Matt & Seebach, 1998).

Methodological Advances

  • Quantitative Analysis of tert-Butyloxycarbonyl Group : A method for quantitatively cleaving and determining the tert-butyloxycarbonyl group in amino acid and peptide derivatives has been developed, highlighting the role of this protective group in the precise analytical characterization of peptides (Ehrlich-Rogozinski, 1974).

Innovative Synthetic Routes

  • Preparation of 3-Aminooxetanes : The reactivity of oxetan-3-tert-butylsulfinimine demonstrates an approach to access structurally diverse 3-aminooxetanes, highlighting the potential of oxetane rings as bioisosteres in drug discovery. This work underscores the strategic incorporation of tert-butoxycarbonyl-protected intermediates in the synthesis of molecules with potential pharmacological applications (Hamzik & Brubaker, 2010).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLWUVSYEVUTKH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid

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